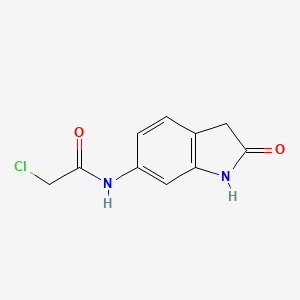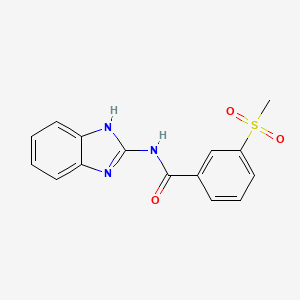![molecular formula C17H17N3O2S B7480811 N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide, also known as ITE, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists, which have been shown to modulate various physiological processes.
Mécanisme D'action
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide acts as an AhR agonist, which leads to the activation of various downstream signaling pathways. AhR is a ligand-activated transcription factor that regulates the expression of genes involved in various physiological processes, including metabolism, immune response, and cell proliferation. Activation of AhR by N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide leads to the upregulation of genes involved in apoptosis, cell cycle arrest, and immune modulation.
Biochemical and Physiological Effects:
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF). In addition, N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide in lab experiments is its specificity towards AhR. N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has been shown to selectively activate AhR without affecting other receptors, which makes it a useful tool for studying the downstream effects of AhR activation. However, one of the limitations of using N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide. One area of interest is its potential application in the treatment of autoimmune disorders. Studies have shown that AhR activation can promote the differentiation of regulatory T cells, which are important for suppressing the immune response. Therefore, N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide may have potential as a therapeutic agent for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Another area of interest is the development of more potent and selective AhR agonists. While N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has shown promising results in preclinical studies, its low potency and solubility limit its potential for clinical use. Therefore, there is a need for the development of more potent and selective AhR agonists that can be used in clinical trials.
Conclusion:
In conclusion, N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide, or N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide, is a synthetic compound that has potential therapeutic applications in various diseases. N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide acts as an AhR agonist, which leads to the activation of various downstream signaling pathways. N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells and modulating the immune response. While N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has shown promising results in preclinical studies, there is a need for the development of more potent and selective AhR agonists for clinical use.
Méthodes De Synthèse
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromoethylamine with 1H-indole-3-carboxaldehyde, followed by the reaction of the resulting intermediate with thiophene-2-carboxylic acid. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(11-20-17(22)15-6-3-9-23-15)18-8-7-12-10-19-14-5-2-1-4-13(12)14/h1-6,9-10,19H,7-8,11H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVQISDKVBZDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)


![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)



![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)


![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)
